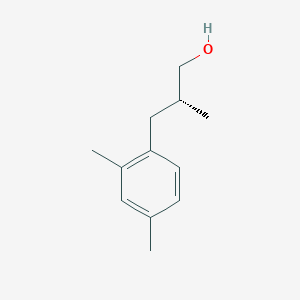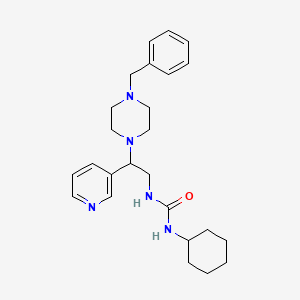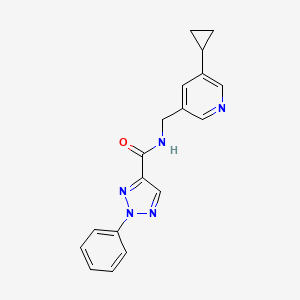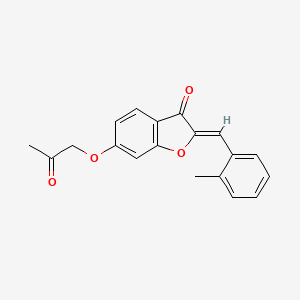
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol, commonly known as pseudoephedrine, is a chemical compound that belongs to the class of decongestants. It is widely used in various over-the-counter medications to relieve nasal congestion caused by allergies, colds, or flu. Pseudoephedrine is a chiral compound, meaning it has two enantiomers, (R)-pseudoephedrine and (S)-pseudoephedrine. In
Wirkmechanismus
The mechanism of action of (R)-pseudoephedrine involves its ability to stimulate alpha-adrenergic receptors in the nasal mucosa, which leads to vasoconstriction and a decrease in nasal congestion. It also stimulates beta-adrenergic receptors in the lungs, which leads to bronchodilation. The exact mechanism of action in the treatment of ADHD and narcolepsy is not fully understood, but it is thought to involve its ability to increase the levels of norepinephrine and dopamine in the brain.
Biochemical and Physiological Effects:
(R)-pseudoephedrine can have several biochemical and physiological effects on the body. It can increase heart rate and blood pressure due to its vasoconstrictive effects. It can also cause nervousness, restlessness, and insomnia due to its stimulant properties. In addition, (R)-pseudoephedrine can cause urinary retention and dry mouth.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-pseudoephedrine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-established pharmacological profile and has been extensively studied. However, (R)-pseudoephedrine also has some limitations. It is a controlled substance in many countries and requires a license to purchase or possess. It can also be difficult to obtain in large quantities due to restrictions on its sale and distribution.
Zukünftige Richtungen
There are several potential future directions for the study of (R)-pseudoephedrine. One area of research is the development of more potent and selective alpha-adrenergic agonists for the treatment of nasal congestion. Another area of research is the investigation of the potential use of (R)-pseudoephedrine in the treatment of other respiratory conditions, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Finally, there is a need for further research into the potential use of (R)-pseudoephedrine in the treatment of ADHD and narcolepsy, including the development of more selective and effective compounds.
Conclusion:
In conclusion, ((2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol, or (R)-pseudoephedrine, is a widely used decongestant that has been extensively studied for its pharmacological properties and potential therapeutic applications. It has a well-established mechanism of action and has been investigated for its use in the treatment of respiratory conditions and neurological disorders. While it has several advantages for use in lab experiments, it also has some limitations due to its controlled status and restricted availability. Further research is needed to explore its potential uses and to develop more selective and effective compounds.
Synthesemethoden
(R)-pseudoephedrine can be synthesized from ephedrine, a naturally occurring alkaloid found in plants such as Ephedra sinica. The synthesis involves a series of chemical reactions, including reduction, acylation, and resolution. One of the most common methods for synthesizing (R)-pseudoephedrine is the Nagai method, which involves the reduction of ephedrine with red phosphorus and iodine.
Wissenschaftliche Forschungsanwendungen
(R)-pseudoephedrine has been widely studied for its pharmacological properties and potential therapeutic applications. It has been shown to have a potent vasoconstrictive effect, which makes it an effective decongestant. It also has mild bronchodilator activity, which can help relieve asthma symptoms. In addition, (R)-pseudoephedrine has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-5-12(11(3)6-9)7-10(2)8-13/h4-6,10,13H,7-8H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPHCXOKVXBOM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)
![1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B2935948.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B2935953.png)

![6-(2-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2935955.png)
![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2935959.png)



![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2935964.png)
